molecular formula C21H19N5O4S B3956076 ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate

ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate

Cat. No. B3956076
M. Wt: 437.5 g/mol
InChI Key: RUXOKVRJTBEULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate is a useful research compound. Its molecular formula is C21H19N5O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate is 437.11577528 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Benzothiazole derivatives, including compounds similar to the one , have been reported to exhibit significant antimicrobial properties . They can inhibit various bacterial enzymes like DNA gyrase and peptide deformylase, which are crucial for bacterial survival. This compound could be synthesized and tested against a range of bacterial strains to evaluate its efficacy as a potential new class of antibiotics.

Anticancer Potential

Thiazole derivatives are known for their anticancer activities. They can be designed to target specific cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), by interfering with cell proliferation pathways . Research could focus on synthesizing variants of this compound and assessing their cytotoxic effects on various cancer cells using assays like the sulforhodamine B (SRB) assay.

Antifungal Applications

Similar to their antibacterial properties, benzothiazole compounds also show promise as antifungal agents . They could be applied in the development of new treatments for fungal infections, with research focusing on their effectiveness against common pathogenic fungi.

Anti-Inflammatory and Analgesic Effects

Compounds with a benzothiazole structure have been associated with anti-inflammatory and analgesic effects . This compound could be investigated for its potential to reduce inflammation and pain in various disease models, contributing to the development of new anti-inflammatory drugs.

Neuroprotective Effects

Benzothiazole derivatives have shown potential in treating neurodegenerative diseases like Alzheimer’s . Research could explore the neuroprotective effects of this compound, possibly leading to new therapeutic approaches for such conditions.

Antioxidant Properties

Thiazole derivatives are known to possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases . This compound could be studied for its ability to scavenge free radicals and protect cells from oxidative damage.

Antidiabetic Activity

The benzothiazole moiety has been linked to antidiabetic activity, suggesting that this compound could be useful in managing diabetes . Research could investigate its potential to regulate blood sugar levels and improve insulin sensitivity.

Cardiovascular Applications

Some benzothiazole derivatives have shown effects on the cardiovascular system, such as antihypertensive properties . This compound could be researched for its potential applications in treating hypertension and other cardiovascular diseases.

properties

IUPAC Name

ethyl 4-[[2-(1,3-benzothiazol-2-ylamino)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4S/c1-2-30-19(29)12-7-9-13(10-8-12)22-18(28)15-11-17(27)25-20(23-15)26-21-24-14-5-3-4-6-16(14)31-21/h3-10,15H,2,11H2,1H3,(H,22,28)(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXOKVRJTBEULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate
Reactant of Route 2
ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate
Reactant of Route 3
ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate
Reactant of Route 4
ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate
Reactant of Route 5
ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate
Reactant of Route 6
ethyl 4-({[2-(1,3-benzothiazol-2-ylamino)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinyl]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.